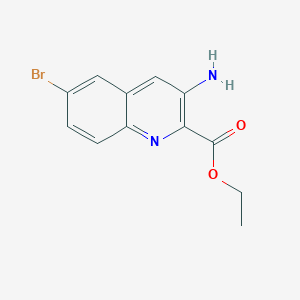
Ethyl 3-amino-6-bromoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-Amino-6-bromchinolin-2-carboxylat ist eine chemische Verbindung, die zur Chinolin-Familie gehört. Chinolinderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-Amino-6-bromchinolin-2-carboxylat beinhaltet typischerweise die Bromierung von Chinolinderivaten, gefolgt von Veresterungs- und Aminierungsreaktionen. Eine gängige Methode umfasst die Bromierung von Chinolin-2-Carbonsäure, gefolgt von der Veresterung mit Ethanol, um Ethyl-6-bromchinolin-2-carboxylat zu bilden. Dieser Zwischenstoff wird dann einer Aminierung mit Ammoniak oder einer Amingruppe unterzogen, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Ethyl-3-Amino-6-bromchinolin-2-carboxylat kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und verwendet oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichmäßige Produktion zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-3-Amino-6-bromchinolin-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Das Bromatom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid oder Kaliumthiocyanat.
Hauptprodukte gebildet
Oxidation: Chinolin-N-oxide.
Reduktion: Aminochinolinderivate.
Substitution: Verschiedene substituierte Chinolinderivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-Amino-6-bromchinolin-2-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.
Biologie: Untersucht für seine potenziellen antimikrobiellen und antiviralen Eigenschaften.
Medizin: Untersucht für sein Potenzial als Therapeutikum zur Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-Amino-6-bromchinolin-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es Enzyme hemmen oder die DNA-Replikation stören, was zu seinen antimikrobiellen oder krebshemmenden Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-6-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-6-bromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 3-amino-6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Bromchinolin-3-Carbonsäure
- 4-Amino-6-bromchinolin
- 2-Amino-6-bromchinolinhydrochlorid
- Methyl-4-bromchinolin-6-carboxylat
Einzigartigkeit
Ethyl-3-Amino-6-bromchinolin-2-carboxylat ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Ethylestergruppe verbessert seine Löslichkeit und Bioverfügbarkeit, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C12H11BrN2O2 |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
ethyl 3-amino-6-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI-Schlüssel |
SXRUTUFTJVVQGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)


![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)



![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)

![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)



